molecular formula C23H48N6O17S B11936016 (2R,3S,4R,5R,6R)-5-Amino-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2-{[(2S,3R,4S,5R)-4-{[(2S,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-YL]oxy}-3-hydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-3-hydroxycyclohexyl]oxy}oxane-3,4-diol; sulfuric acid

(2R,3S,4R,5R,6R)-5-Amino-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2-{[(2S,3R,4S,5R)-4-{[(2S,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-YL]oxy}-3-hydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-3-hydroxycyclohexyl]oxy}oxane-3,4-diol; sulfuric acid

Cat. No.: B11936016
M. Wt: 712.7 g/mol
InChI Key: OIXVKQDWLFHVGR-JTDFUEKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Framycetin sulphate is an aminoglycoside antibiotic derived from the bacterium Streptomyces fradiae. It is primarily used in the treatment of bacterial infections, particularly those affecting the skin, eyes, and ears. Framycetin sulphate works by inhibiting bacterial protein synthesis, making it effective against a wide range of aerobic gram-negative and some gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Framycetin sulphate is produced through a fermentation process involving Streptomyces fradiae. The bacterium is cultured in a nutrient-rich medium, where it synthesizes the antibiotic. The compound is then extracted and purified through a series of chemical processes, including solvent extraction and crystallization .

Industrial Production Methods

In industrial settings, the production of framycetin sulphate involves large-scale fermentation. The fermentation broth is subjected to filtration and centrifugation to remove the bacterial cells. The antibiotic is then extracted using organic solvents and further purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Framycetin sulphate undergoes various chemical reactions, including hydrolysis and substitution reactions. Hydrolysis of framycetin sulphate yields neamine and neobiosamine B .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Framycetin sulphate exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding causes misreading of transfer RNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. As a result, the bacterium is unable to synthesize functional proteins, ultimately leading to its death .

Comparison with Similar Compounds

Framycetin sulphate is similar to other aminoglycoside antibiotics, such as neomycin, gentamicin, and kanamycin. it has unique properties that make it particularly effective for topical applications:

Framycetin sulphate’s unique properties, such as its effectiveness in topical formulations and its specific activity against certain bacteria, make it a valuable antibiotic in medical and scientific research .

Properties

Molecular Formula

C23H48N6O17S

Molecular Weight

712.7 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2S,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid

InChI

InChI=1S/C23H46N6O13.H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;(H2,1,2,3,4)/t5-,6+,7-,8-,9-,10-,11+,12+,13-,14+,15-,16+,17-,18-,19-,20-,21-,22+,23+;/m1./s1

InChI Key

OIXVKQDWLFHVGR-JTDFUEKESA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@H]([C@@H]([C@H]([C@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O

Origin of Product

United States

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